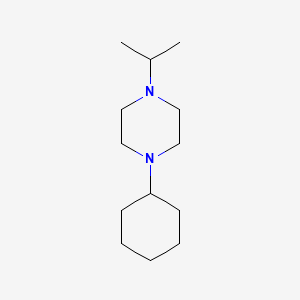

1-Cyclohexyl-4-(propan-2-yl)piperazine

CAS No.:

Cat. No.: VC14623797

Molecular Formula: C13H26N2

Molecular Weight: 210.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H26N2 |

|---|---|

| Molecular Weight | 210.36 g/mol |

| IUPAC Name | 1-cyclohexyl-4-propan-2-ylpiperazine |

| Standard InChI | InChI=1S/C13H26N2/c1-12(2)14-8-10-15(11-9-14)13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3 |

| Standard InChI Key | CADFCIVZOGTRRX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1CCN(CC1)C2CCCCC2 |

Introduction

1-Cyclohexyl-4-(propan-2-yl)piperazine is a chemical compound that features a piperazine core, which is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is specifically substituted with a cyclohexyl group and an isopropyl group, contributing to its unique chemical and biological properties. The molecular structure of this compound suggests potential applications in medicinal chemistry due to its reactivity and ability to undergo various chemical transformations.

Synthesis and Reactivity

The synthesis of 1-Cyclohexyl-4-(propan-2-yl)piperazine typically involves multiple steps, including the formation of the piperazine core and subsequent substitution reactions to introduce the cyclohexyl and isopropyl groups. The reactivity of this compound can be attributed to the piperazine moiety, which can participate in various chemical reactions such as alkylation, acylation, and condensation reactions.

Potential Applications

Compounds with similar structures to 1-Cyclohexyl-4-(propan-2-yl)piperazine are often investigated for their pharmacological activities, including:

-

Antimicrobial Agents: Piperazine derivatives have been explored for their antimicrobial properties, similar to those observed in fluoroquinolone derivatives with piperazinyl moieties .

-

Neuroactive Compounds: Piperazine-based compounds can interact with neurotransmitter systems, potentially acting as psychoactive agents or modulators of neurological functions.

-

Pharmacokinetic Modulators: The cyclohexyl and isopropyl substitutions may influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Cyclohexylpiperazine | Contains a cyclohexyl group on the piperazine ring | Lacks the isopropyl substitution |

| 1-(2-Fluorophenyl)-4-(propan-2-yl)piperazine | Substituted with a fluorophenyl group | Potentially enhanced bioactivity due to fluorine |

| 1-Cyclohexyl-4-(cyclopentyl)piperazine | Substituted with a cyclopentyl group | Different cyclic structure may affect receptor binding |

| 1-Cyclohexyl-4-(benzyl)piperazine | Substituted with a benzyl group | Aromatic character may influence pharmacodynamics |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume